3-(4-Carbamoylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of carboxylic acid derivatives, including compounds similar to 3-(4-Carbamoylphenyl)prop-2-enoic acid, involves several strategies aimed at introducing the carboxyl group into organic compounds. Techniques such as the oxidation of aldehydes or alcohols, the carbonylation of aryl halides, and the hydrolysis of nitriles are commonly employed. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for anti-inflammatory drugs, illustrates the complexity and innovation in synthesizing carboxylic acid derivatives (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of carboxylic acids and their derivatives is critical in determining their chemical behavior and biological activity. The presence of the carboxyl group significantly influences the molecule's reactivity, boiling point, and solubility. Advanced spectroscopic techniques, such as high-resolution magnetic resonance, provide insights into the conformation and structural properties of these compounds, as demonstrated in studies on novel substituted thiazolidinones (Issac & Tierney, 1996).
Scientific Research Applications
The chemical compound 3-(4-Carbamoylphenyl)prop-2-enoic acid, belonging to the broader category of cinnamic acid derivatives, plays a significant role in medicinal chemistry, particularly in anticancer research. Cinnamic acid derivatives have garnered attention for their potential as traditional and synthetic antitumor agents. The structural diversity of these compounds, including 3-(4-Carbamoylphenyl)prop-2-enoic acid, provides a rich foundation for the development of novel therapeutic agents. The anticancer potential of these compounds, despite their long history, remains underexploited, highlighting the need for continued research in this area (De, Baltas, & Bedos-Belval, 2011).
Potential in Biotechnological and Environmental Applications
Beyond its potential in the pharmaceutical field, 3-(4-Carbamoylphenyl)prop-2-enoic acid and its derivatives may have significant biotechnological and environmental applications. Lactic acid production from biomass, a sustainable and eco-friendly approach, has been explored for generating valuable chemicals including acrylic acid, for which 3-(4-Carbamoylphenyl)prop-2-enoic acid could serve as a precursor. This highlights the potential of such compounds in contributing to the green chemistry sector by providing alternatives to petrochemical-based products (Gao, Ma, & Xu, 2011).
Safety And Hazards
The compound has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
properties
IUPAC Name |
3-(4-carbamoylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-6H,(H2,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVMXMPBABKGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carbamoylphenyl)prop-2-enoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.